molecular formula C11H13BO3 B8187659 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid

9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid

Cat. No.: B8187659
M. Wt: 204.03 g/mol
InChI Key: CAUFHVVCKJLIFH-UHFFFAOYSA-N
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Description

9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid is an organic compound with the molecular formula C12H12O3 It is a boronic acid derivative of benzocycloheptene, characterized by the presence of a boronic acid group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid typically involves the following steps:

    Formation of the Benzocycloheptene Ring: The initial step involves the formation of the benzocycloheptene ring structure through a series of cyclization reactions.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Oxidation to Form the Ketone: The final step involves the oxidation of the intermediate compound to introduce the ketone functional group, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzocycloheptene derivatives.

Scientific Research Applications

9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The ketone group can participate in various redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-6-carboxylic acid
  • 7-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-6-carbonitrile
  • 6,7,8,9-Tetrahydro-5H-benzocyclohepten-6-ol

Uniqueness

9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid is unique due to the presence of both a boronic acid group and a ketone functional group, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research.

Properties

IUPAC Name

(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO3/c13-11-4-2-1-3-8-5-6-9(12(14)15)7-10(8)11/h5-7,14-15H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUFHVVCKJLIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CCCCC2=O)C=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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